USP7-IN-10 hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C26H30Cl2N4O3S |

|---|---|

分子量 |

549.5 g/mol |

IUPAC名 |

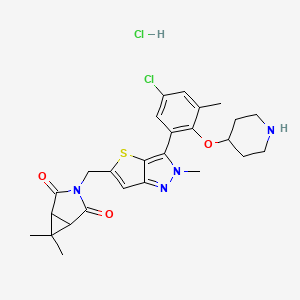

3-[[3-(5-chloro-3-methyl-2-piperidin-4-yloxyphenyl)-2-methylthieno[3,2-c]pyrazol-5-yl]methyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione;hydrochloride |

InChI |

InChI=1S/C26H29ClN4O3S.ClH/c1-13-9-14(27)10-17(22(13)34-15-5-7-28-8-6-15)21-23-18(29-30(21)4)11-16(35-23)12-31-24(32)19-20(25(31)33)26(19,2)3;/h9-11,15,19-20,28H,5-8,12H2,1-4H3;1H |

InChIキー |

DLTAAJRLGMHLRJ-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC(=C1OC2CCNCC2)C3=C4C(=NN3C)C=C(S4)CN5C(=O)C6C(C5=O)C6(C)C)Cl.Cl |

製品の起源 |

United States |

Foundational & Exploratory

USP7-IN-10 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ubiquitin-Specific Protease 7 (USP7) has emerged as a critical target in oncology due to its pivotal role in regulating the stability of key oncoproteins and tumor suppressors. USP7-IN-10 hydrochloride is a potent and specific small molecule inhibitor of USP7. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the deubiquitinating activity of the USP7 enzyme. USP7 is a deubiquitinase (DUB) that removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation. A primary and well-characterized substrate of USP7 is MDM2, an E3 ubiquitin ligase that, in turn, targets the tumor suppressor protein p53 for degradation.

Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2. This leads to the suppression of p53, allowing for normal cell cycle progression. However, in many cancers, USP7 is overexpressed, leading to excessive stabilization of MDM2 and subsequent degradation of p53, thereby promoting tumor cell survival and proliferation.

This compound binds to the catalytic domain of USP7, inhibiting its enzymatic function. This inhibition leads to the destabilization and subsequent degradation of MDM2. The reduction in MDM2 levels allows for the accumulation and activation of p53, which can then initiate downstream tumor-suppressive activities, including cell cycle arrest and apoptosis.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Assay Type | Notes |

| IC50 | 13.39 nM | Enzymatic Assay | Measures the concentration of the inhibitor required to reduce the enzymatic activity of USP7 by 50%.[1] |

Further quantitative data on the cellular activity (e.g., GI50 or CC50 in various cancer cell lines) and selectivity of this compound are not extensively available in the public domain at the time of this guide's compilation.

Signaling Pathways

The primary signaling pathway affected by this compound is the p53-MDM2 pathway. The following diagram, generated using the DOT language, illustrates this mechanism of action.

Caption: The p53-MDM2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of USP7 inhibitors like this compound.

USP7 Enzymatic Assay (Fluorogenic)

This assay is used to determine the in vitro potency of an inhibitor against the USP7 enzyme.

Principle: The assay utilizes a fluorogenic substrate, such as Ubiquitin-Rhodamine 110 (Ub-Rho110) or Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC). Cleavage of the substrate by USP7 releases the fluorophore, resulting in an increase in fluorescence that is proportional to enzyme activity.

Materials:

-

Recombinant human USP7 enzyme

-

This compound

-

Fluorogenic substrate (e.g., Ub-Rho110)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.1% BSA

-

DMSO

-

384-well, black, low-volume assay plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to achieve the desired final concentrations.

-

Enzyme Preparation: Dilute the recombinant USP7 enzyme in assay buffer to the desired working concentration.

-

Assay Plate Setup: Add the diluted compound or vehicle (DMSO) to the wells of the 384-well plate.

-

Enzyme Addition: Add the diluted USP7 enzyme to each well.

-

Incubation: Incubate the plate at room temperature for 30 minutes to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Add the fluorogenic substrate to each well to start the reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of 60-90 minutes using a plate reader (e.g., Excitation/Emission wavelengths of ~485/535 nm for Rhodamine 110).

-

Data Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence curves. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Experimental workflow for a USP7 enzymatic assay.

Western Blot Analysis for Cellular Target Engagement

This assay is used to confirm that the inhibitor engages its target in a cellular context, leading to the expected downstream effects on protein levels.

Principle: Cells are treated with the inhibitor, and whole-cell lysates are analyzed by western blotting to detect changes in the protein levels of USP7, MDM2, and p53.

Materials:

-

Cancer cell line (e.g., with wild-type p53)

-

This compound

-

Cell culture medium and supplements

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-USP7, anti-MDM2, anti-p53, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein levels.

Cell Viability Assay (e.g., MTS or CellTiter-Glo®)

This assay measures the effect of the inhibitor on cell proliferation and viability.

Principle: Cells are treated with the inhibitor, and a reagent is added that is converted into a detectable product by metabolically active cells. The amount of product is proportional to the number of viable cells.

Materials:

-

Cancer cell line

-

This compound

-

96-well clear or opaque-walled tissue culture plates

-

Cell viability reagent (e.g., MTS or CellTiter-Glo®)

-

Plate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle (DMSO) for a specified period (e.g., 72 hours).

-

Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate for the recommended time to allow for the colorimetric or luminescent reaction to develop.

-

Signal Measurement: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).

Conclusion

This compound is a potent inhibitor of USP7 that primarily functions by disrupting the USP7-MDM2 interaction, leading to the accumulation and activation of the p53 tumor suppressor. The provided protocols offer a framework for the in vitro and cellular characterization of this and other USP7 inhibitors. Further studies are warranted to fully elucidate the complete quantitative profile of this compound, including its cellular efficacy across a broad range of cancer cell lines and its selectivity against other deubiquitinating enzymes. Such data will be crucial for its continued development as a potential therapeutic agent.

References

In-Depth Technical Guide: The Discovery and Synthesis of USP7-IN-10 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-specific protease 7 (USP7) has emerged as a compelling therapeutic target in oncology. As a deubiquitinating enzyme (DUB), USP7 plays a critical role in regulating the stability of numerous proteins involved in cell cycle progression, DNA damage repair, and oncogenic signaling pathways. Notably, its role in the stabilization of MDM2, a key negative regulator of the tumor suppressor p53, has positioned USP7 inhibitors as a promising strategy for p53 reactivation in cancer cells. This technical guide provides a comprehensive overview of the discovery and synthesis of USP7-IN-10 hydrochloride, a potent thienopyrazole-based inhibitor of USP7.

Discovery of USP7-IN-10

USP7-IN-10 was identified through efforts to develop potent and selective small-molecule inhibitors of USP7. The discovery is detailed in a patent filed by Chen Shoujun, which describes a series of thienopyrazole derivatives with significant USP7 inhibitory activity. USP7-IN-10, also referred to as compound 1 in some contexts, emerged as a lead candidate from this series.

Chemical and Physical Properties

| Property | Value |

| Compound Name | This compound |

| Chemical Class | Thienopyrazole |

| CAS Number | 2755995-01-6 |

| Molecular Formula | C₂₃H₂₄ClN₅O₂S (for hydrochloride) |

| Molecular Weight | 486.0 g/mol (for hydrochloride) |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Mechanism of Action and Signaling Pathway

USP7-IN-10 functions as a potent inhibitor of the deubiquitinating activity of USP7. By inhibiting USP7, it disrupts the deubiquitination of MDM2, leading to the ubiquitination and subsequent proteasomal degradation of MDM2. This reduction in MDM2 levels results in the stabilization and accumulation of the p53 tumor suppressor protein. Activated p53 can then transcriptionally activate its target genes, leading to cell cycle arrest, apoptosis, and tumor growth inhibition.

Synthesis of this compound

The synthesis of this compound is based on the methodologies for thienopyrazole derivatives outlined in patent CN111187133A. The following represents a generalized synthetic scheme.

Experimental Protocol: Synthesis of a Thienopyrazole Core (General Procedure)

-

Step 1: Synthesis of 4-Amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide.

-

To a solution of an appropriate acetamido-pyrazole carbonitrile compound in absolute ethanol, add a solution of elemental sulfur and a catalytic amount of a suitable base (e.g., piperidine or morpholine).

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the thienopyrazole carboxamide derivative.

-

-

Step 2: Subsequent Modifications.

-

The core thienopyrazole structure is then subjected to a series of functional group interconversions and coupling reactions to introduce the specific side chains of USP7-IN-10. This typically involves standard amide bond formation using coupling reagents such as HATU or EDC/HOBt to attach the piperidine moiety.

-

-

Step 3: Hydrochloride Salt Formation.

-

Dissolve the final free base of USP7-IN-10 in a suitable solvent such as dichloromethane or ethyl acetate.

-

Add a solution of hydrochloric acid in a non-protic solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the non-protic solvent, and dry under vacuum to yield this compound.

-

Biological Activity

USP7-IN-10 is a highly potent inhibitor of USP7 with activity in the low nanomolar range.

| Parameter | Value | Reference |

| IC₅₀ (USP7) | 13.39 nM | Commercial Supplier Data |

Experimental Protocol: USP7 Inhibition Assay (Ubiquitin-AMC Assay)

This assay is a common method to determine the in vitro potency of USP7 inhibitors.

-

Materials:

-

Recombinant human USP7 enzyme

-

Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

384-well black assay plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In the assay plate, add a small volume of the diluted compound to each well. Include a DMSO-only control (100% activity) and a no-enzyme control (0% activity).

-

Add the USP7 enzyme solution to each well and incubate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for compound binding.

-

Initiate the enzymatic reaction by adding the Ub-AMC substrate to each well.

-

Immediately begin monitoring the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time using a fluorescence plate reader.

-

Calculate the initial reaction rates (slopes of the fluorescence versus time curves).

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion

This compound is a potent and specific inhibitor of USP7 with a thienopyrazole scaffold. Its mechanism of action through the destabilization of MDM2 and subsequent activation of p53 makes it a valuable tool for cancer research and a promising starting point for the development of novel anticancer therapeutics. The synthetic route, while requiring multiple steps, is achievable through established organic chemistry methodologies. Further characterization of its in vivo efficacy, pharmacokinetic profile, and selectivity against other DUBs will be crucial for its potential clinical translation.

Biochemical Characterization of USP7-IN-10 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical characterization of USP7-IN-10 hydrochloride, a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7). This document outlines the key signaling pathways involving USP7, details the experimental protocols for its characterization, and presents illustrative quantitative data for a typical potent USP7 inhibitor.

Introduction to USP7

Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of numerous proteins involved in essential cellular processes.[1][2] Dysregulation of USP7 activity has been implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and viral infections, making it an attractive therapeutic target.[1][3]

USP7's primary function is to remove ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation.[3] Key substrates of USP7 include the E3 ubiquitin ligase MDM2 and the tumor suppressor p53.[4][5] By regulating the levels of these and other proteins, USP7 influences critical signaling pathways such as the p53-MDM2 tumor suppressor axis, the Wnt/β-catenin pathway, and the NF-κB signaling pathway.[1][6][7]

Mechanism of Action of USP7 Inhibitors

USP7 inhibitors, such as this compound, exert their effects by blocking the deubiquitinating activity of the enzyme. This leads to the accumulation of ubiquitinated substrates, ultimately altering downstream signaling pathways. The primary mechanism of action in cancer therapy involves the destabilization of MDM2, which in turn leads to the stabilization and activation of the p53 tumor suppressor.[8]

The inhibition of USP7 can be achieved through different modalities, including covalent modification of the catalytic cysteine residue or allosteric modulation of the enzyme's conformation.[3][5]

Key Signaling Pathways Involving USP7

The multifaceted role of USP7 is evident from its involvement in several crucial signaling cascades.

In the context of the Wnt/β-catenin pathway, USP7 has been shown to deubiquitinate and stabilize Axin, a key component of the β-catenin destruction complex.[9] This action negatively regulates the Wnt signaling pathway.[9]

Biochemical Characterization Data

The following tables summarize representative quantitative data for a potent USP7 inhibitor like this compound. These values are illustrative and may vary depending on the specific experimental conditions.

Table 1: In Vitro Biochemical Potency

| Parameter | Value | Assay Method |

| IC50 | < 10 nM | Ub-AMC Cleavage Assay |

| Kd | 65 nM | Surface Plasmon Resonance |

| Mechanism | Allosteric | Enzyme Kinetics |

Table 2: Cellular Activity

| Parameter | Value | Cell Line | Assay Method |

| EC50 | < 30 nM | HCT116 | Cell Viability Assay |

| p53 Stabilization | Dose-dependent increase | MM.1S | Western Blot |

| MDM2 Degradation | Dose-dependent decrease | MM.1S | Western Blot |

Experimental Protocols

Detailed methodologies are crucial for the accurate biochemical characterization of USP7 inhibitors.

USP7 Enzyme Inhibition Assay (IC50 Determination)

This assay quantifies the potency of an inhibitor in blocking the enzymatic activity of USP7.

Principle: The assay measures the cleavage of a fluorogenic ubiquitin substrate, such as Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), by recombinant USP7. Inhibition of USP7 results in a decreased rate of fluorescent product formation.

Materials:

-

Recombinant Human USP7 enzyme

-

This compound

-

Ub-AMC substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT

-

DMSO

-

384-well, black, low-volume assay plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to achieve the final desired concentrations. The final DMSO concentration should not exceed 1%.

-

Enzyme Preparation: Dilute the USP7 enzyme in assay buffer to the final working concentration (e.g., 1 nM).

-

Assay Plate Setup: Add the diluted inhibitor solutions to the wells of the assay plate. Include wells with DMSO only as a no-inhibitor control.

-

Enzyme Addition and Incubation: Add the diluted USP7 enzyme solution to all wells. Mix gently and incubate for 30 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the Ub-AMC substrate (final concentration of ~200 nM).

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (Excitation: ~350 nm, Emission: ~460 nm).

-

Data Analysis: Calculate the initial reaction rates. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Western Blot Analysis of Cellular Protein Levels

This method assesses the effect of the USP7 inhibitor on the protein levels of its downstream targets in a cellular context.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and detected using specific antibodies against proteins of interest, such as p53 and MDM2.

Materials:

-

Cancer cell lines (e.g., HCT116, MM.1S)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-MDM2, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells and treat with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

-

Cell Lysis: Harvest and lyse the cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Add the chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities relative to a loading control (e.g., GAPDH or β-actin).

Experimental and Discovery Workflow

The characterization of a novel USP7 inhibitor follows a structured workflow, from initial screening to in-depth cellular and in vivo validation.

Conclusion

The biochemical characterization of this compound demonstrates its potent and selective inhibition of USP7. Through a combination of in vitro biochemical assays and cell-based functional studies, a comprehensive understanding of its mechanism of action and therapeutic potential can be established. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development targeting the ubiquitin-proteasome system.

References

- 1. mdpi.com [mdpi.com]

- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. USP7 inhibits Wnt/β-catenin signaling through promoting stabilization of Axin - PMC [pmc.ncbi.nlm.nih.gov]

USP7-IN-10 Hydrochloride: A Technical Guide to Target Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that has emerged as a compelling target for therapeutic intervention, particularly in oncology. USP7 plays a critical role in regulating the stability of numerous proteins involved in essential cellular processes, including the p53-MDM2 tumor suppressor pathway, DNA damage response, and epigenetic regulation. Its overexpression is associated with poor prognosis in various cancers, making it an attractive target for the development of small molecule inhibitors.[1][2][3]

USP7-IN-10 hydrochloride is a potent inhibitor of USP7 with a reported half-maximal inhibitory concentration (IC50) of 13.39 nM. This technical guide provides a comprehensive overview of the necessary studies to validate USP7 as the target of this compound, complete with detailed experimental protocols and expected outcomes based on the established mechanism of potent and selective USP7 inhibitors.

Quantitative Data Summary

Effective target validation requires rigorous quantitative assessment of a compound's potency, selectivity, and cellular activity. The following table summarizes key parameters for a potent USP7 inhibitor, with specific data for this compound where available.

| Parameter | Value | Assay Type | Significance |

| IC50 | 13.39 nM | USP7 Enzymatic Assay | Demonstrates potent inhibition of USP7 enzymatic activity. |

| Binding Affinity (Kd) | Data not publicly available | Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) | Quantifies the direct binding strength to the USP7 enzyme. |

| Selectivity | Data not publicly available | DUB Panel Screening | Establishes specificity for USP7 over other deubiquitinating enzymes. |

| Target Engagement EC50 | Data not publicly available | Cellular Thermal Shift Assay (CETSA) | Confirms direct binding to USP7 in a cellular context. |

| Cellular Potency (GI50) | Data not publicly available | Cell Viability/Growth Assay (e.g., MTS, CellTiter-Glo) | Measures the effect on cancer cell proliferation. |

| In Vivo Efficacy | Data not publicly available | Xenograft Tumor Models | Evaluates anti-tumor activity in a living organism. |

Signaling Pathway and Mechanism of Action

USP7 is a key regulator of the p53 tumor suppressor pathway through its interaction with the E3 ubiquitin ligase MDM2. Under normal conditions, USP7 deubiquitinates and stabilizes MDM2.[2][3] MDM2, in turn, ubiquitinates p53, targeting it for proteasomal degradation.[2][3] By inhibiting USP7, this compound is expected to lead to the destabilization and degradation of MDM2. This relieves the negative regulation on p53, allowing its accumulation and subsequent activation of downstream targets that promote cell cycle arrest and apoptosis.[2][3]

Experimental Protocols for Target Validation

USP7 Enzymatic Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified USP7.

Workflow:

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions in DMSO to create a concentration range for IC50 determination.

-

Dilute recombinant human USP7 enzyme in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA).

-

Prepare the fluorogenic substrate, Ubiquitin-AMC (Ub-AMC), in assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add diluted this compound or DMSO (vehicle control) to the wells of a black, low-volume 384-well plate.

-

Add the diluted USP7 enzyme to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the Ub-AMC substrate solution to all wells.

-

Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Excitation: ~350 nm, Emission: ~460 nm) over time.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear phase of the fluorescence signal.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Workflow:

Detailed Protocol:

-

Cell Treatment:

-

Culture a suitable cell line (e.g., HCT116) to ~80% confluency.

-

Treat cells with this compound or DMSO for a predetermined time.

-

-

Thermal Challenge:

-

Harvest and resuspend cells in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes in a thermal cycler.

-

-

Protein Extraction:

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble fraction from the precipitated proteins by centrifugation.

-

-

Western Blot Analysis:

-

Measure the protein concentration of the soluble fractions.

-

Perform SDS-PAGE and Western blotting using a primary antibody specific for USP7 and a loading control (e.g., GAPDH).

-

-

Data Analysis:

-

Quantify the band intensities for USP7 at each temperature for both treated and untreated samples.

-

Normalize the intensities to the loading control and plot the percentage of soluble USP7 against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

-

Co-Immunoprecipitation (Co-IP) and Western Blot for Downstream Target Modulation

This experiment validates the mechanism of action by assessing the effect of this compound on the interaction between USP7 and its substrates, and the subsequent impact on downstream signaling proteins.

Workflow:

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture a p53 wild-type cancer cell line (e.g., HCT116, MM.1S) to ~80% confluency.

-

Treat cells with a concentration range of this compound or DMSO for a specified time (e.g., 6, 12, 24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Co-Immunoprecipitation:

-

Pre-clear the lysates with protein A/G beads.

-

Incubate a portion of the lysate with an anti-USP7 antibody overnight at 4°C.

-

Add protein A/G beads to pull down the antibody-protein complexes.

-

Wash the beads extensively with lysis buffer.

-

Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the whole cell lysates and the Co-IP eluates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membranes with primary antibodies against USP7, MDM2, p53, and a loading control (e.g., β-actin).

-

Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.

-

Expected Results:

-

Whole Cell Lysates: Treatment with this compound is expected to cause a dose- and time-dependent decrease in MDM2 protein levels and a corresponding increase in p53 protein levels.

-

Co-IP Eluates: A decrease in the amount of MDM2 co-immunoprecipitated with USP7 in the treated samples compared to the control would indicate that the inhibitor disrupts the interaction or leads to the degradation of the substrate.

Conclusion

The target validation studies outlined in this technical guide provide a robust framework for confirming that the potent anti-cancer effects of this compound are mediated through the direct inhibition of USP7. By employing a combination of biochemical and cellular assays, researchers can definitively establish target engagement, elucidate the mechanism of action, and build a strong foundation for further preclinical and clinical development. The provided protocols offer a detailed roadmap for executing these critical experiments, enabling a thorough and rigorous validation of USP7 as the target of this promising therapeutic candidate.

References

- 1. Novel, Selective Inhibitors of USP7 Uncover Multiple Mechanisms of Antitumor Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ubiquitin-Specific Protease 7 (USP7) in Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme, has emerged as a critical regulator in oncology, playing a multifaceted role in the progression of various cancers. Its primary function involves the removal of ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation and modulating their stability and activity. USP7's influence extends across fundamental cellular processes including the p53 tumor suppressor pathway, DNA damage response (DDR), cell cycle regulation, epigenetic modulation, and immune surveillance. Overexpression of USP7 is a common feature in a multitude of malignancies and is frequently correlated with poor prognosis, tumor aggressiveness, and resistance to therapy.[1][2][3][4][5] This central role in maintaining oncogenic pathways has positioned USP7 as a compelling therapeutic target for the development of novel anti-cancer agents. This guide provides an in-depth examination of USP7's mechanisms in cancer, quantitative data on its expression and the efficacy of its inhibitors, detailed experimental protocols for its study, and visualizations of its key signaling pathways.

The Central Role of USP7 in Oncogenic Signaling

USP7's impact on cancer progression is primarily mediated through its interaction with a wide array of substrate proteins. By deubiquitinating these substrates, USP7 enhances their stability and influences their function, thereby promoting tumorigenesis.

Regulation of the p53-MDM2 Axis

The most well-characterized role of USP7 in cancer is its regulation of the p53 tumor suppressor pathway. USP7 deubiquitinates and stabilizes Mouse Double Minute 2 homolog (MDM2), the principal E3 ubiquitin ligase for p53.[6][7] This stabilization of MDM2 leads to the ubiquitination and subsequent proteasomal degradation of p53, effectively abrogating its tumor-suppressive functions such as cell cycle arrest, apoptosis, and senescence.[6][8] While USP7 can also deubiquitinate p53 directly, its binding affinity for MDM2 is significantly higher, making the stabilization of MDM2 the predominant mechanism by which USP7 suppresses p53 activity in unstressed cells.[6][8] USP7 also stabilizes MDMX (or MDM4), a homolog of MDM2 that also inhibits p53.[8] The inhibition of USP7 disrupts this axis, leading to MDM2 and MDMX degradation, p53 stabilization, and the activation of p53-dependent anti-cancer responses.[8][9]

Involvement in the DNA Damage Response (DDR)

USP7 is a key player in the cellular response to DNA damage, a critical barrier to malignant transformation. It is recruited to sites of DNA double-strand breaks (DSBs) and is involved in the stabilization of several crucial DDR proteins.[10] For instance, USP7 deubiquitinates and stabilizes Mediator of DNA Damage Checkpoint 1 (MDC1), a protein essential for the recruitment of other repair factors to the site of damage.[10] By stabilizing MDC1, USP7 sustains the MRE11-RAD50-NBS1 (MRN) complex at DSBs, which is critical for the initiation and amplification of the DDR signaling cascade.[10] Furthermore, USP7 regulates the stability of RNF168, an E3 ubiquitin ligase that plays a vital role in histone ubiquitination at DNA damage sites, a process necessary for the recruitment of downstream repair proteins like BRCA1 and 53BP1.[9] In response to DNA damage, the kinase ATM can phosphorylate and activate the phosphatase PPM1G, which in turn dephosphorylates USP7, leading to its degradation and subsequent p53 upregulation.[11]

Modulation of Immune Surveillance

Emerging evidence highlights a significant role for USP7 in regulating the anti-tumor immune response.[12] USP7 can modulate the function of regulatory T cells (Tregs), which are key mediators of immunosuppression in the tumor microenvironment.[12] It achieves this by deubiquitinating and stabilizing Foxp3, a master transcription factor for Treg development and function.[12][13] Inhibition of USP7 can therefore impair Treg function, enhancing anti-tumor immunity.[12] Additionally, USP7 has been implicated in the regulation of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein.[1][12] By stabilizing PD-L1, USP7 can contribute to tumor immune evasion.[1] USP7 inhibitors have been shown to reduce PD-L1 expression in some cancer cells, suggesting a potential synergistic effect with immune checkpoint blockade therapies.[12]

Epigenetic Regulation and Other Oncogenic Pathways

USP7's influence extends to epigenetic regulation through its interaction with and stabilization of proteins like DNA methyltransferase 1 (DNMT1) and UHRF1, which are crucial for maintaining DNA methylation patterns.[4] Dysregulation of these patterns is a hallmark of cancer. USP7 also impacts other oncogenic signaling pathways, including:

-

Wnt/β-catenin pathway: USP7 can either positively or negatively regulate this pathway depending on the cellular context. In some cancers, it can deubiquitinate and stabilize β-catenin, promoting its oncogenic activity.[2][14]

-

PI3K/Akt pathway: USP7 can influence this pathway through its regulation of PTEN, a tumor suppressor that is a negative regulator of PI3K/Akt signaling.[3][15]

-

MYC oncogenes: USP7 has been shown to deubiquitinate and stabilize both c-Myc and N-Myc, two potent oncoproteins that drive cell proliferation.[13][16]

Quantitative Data Presentation

USP7 Overexpression in Various Cancers

High expression of USP7 is a common feature across a wide range of human cancers and often correlates with advanced disease stage and poor patient prognosis.[2][3][4][5][17]

| Cancer Type | Observation | Clinical Correlation | Reference(s) |

| Prostate Cancer | Overexpressed in prostate cancer tissues. | Correlates with tumor aggressiveness and worse prognosis. | [3][18][19] |

| Breast Cancer | Aberrantly overexpressed, especially in HER2+ subtypes. | Associated with poor prognosis. | [2][20] |

| Colorectal Cancer | Highly expressed in colorectal cancer tissues and stem-like cells. | Positively correlated with tumor progression. | [2][21] |

| Lung Cancer | Upregulated in non-small cell lung cancer (NSCLC), particularly squamous cell and large cell carcinomas. | Positively correlated with cancer stage, lymph node metastasis, tumor size, and poor prognosis. | [17][22] |

| Ovarian Cancer | Highly expressed in epithelial ovarian cancer (EOC). | Correlates with lymph node metastasis. | [3][23] |

| Multiple Myeloma | Highly elevated protein and mRNA levels. | Patients with higher USP7 levels have significantly poorer survival. | [3][24] |

| Glioblastoma | Expression increases with tumor grade. | High expression associated with poor prognosis. | [3][15] |

| Hepatocellular Carcinoma | Highly expressed. | Correlates with poor prognosis. | [3] |

| Cervical Cancer | Overexpressed. | Positively correlated with worse survival rates. | [2][10] |

Efficacy of USP7 Inhibitors in Cancer Cell Lines

A number of small molecule inhibitors targeting USP7 have been developed and have demonstrated potent anti-cancer activity in preclinical studies.

| Inhibitor | Cancer Cell Line | Cancer Type | IC50 / EC50 | Reference(s) |

| FT671 | USP7 (in vitro) | - | 52 nM (IC50) | [10][11] |

| MCF7 | Breast Cancer | ~0.1-2 µM (cellular IC50) | [10] | |

| P5091 | USP7 (in vitro) | - | 4.2 µM (EC50) | [1][9][13] |

| Multiple Myeloma (MM.1R, Dox-40, LR5) | Multiple Myeloma | 6-14 µM (IC50) | [1] | |

| HCT116 | Colorectal Cancer | 11 µM (EC50) | [13] | |

| Glioblastoma (SHG-140) | Glioblastoma | 1.2 µM (IC50) | [15] | |

| Glioblastoma (T98G) | Glioblastoma | 1.59 µM (IC50) | [15] | |

| GNE-6776 | USP7 (in vitro) | - | 1.34 µM (IC50) | [14] |

| EOL-1 | Acute Myeloid Leukemia | 1.54 µM (IC50) | [6] | |

| MCF7 | Breast Cancer | 27.2 µM (72h), 31.4 µM (96h) | [6][7] | |

| T47D | Breast Cancer | 31.8 µM (72h), 37.4 µM (96h) | [6][7] | |

| Usp7-IN-8 | USP7 (in vitro) | - | 1.4 µM (IC50) | [1][25] |

| Almac4 | Neuroblastoma (subset) | Neuroblastoma | Significant decrease in viability | [16] |

Cellular Effects of USP7 Inhibition

Inhibition of USP7 leads to a cascade of cellular events that ultimately suppress cancer cell growth and survival.

| Cellular Effect | Observation | Quantitative Impact | Reference(s) |

| Apoptosis Induction | USP7 inhibition induces apoptosis in various cancer cell lines. | Significant, concentration-dependent increase in apoptotic cells. | [15][16][26] |

| Cell Cycle Arrest | Disruption of cell cycle progression, often leading to G1 or G2/M arrest. | Quantifiable changes in cell cycle phase distribution. | [27] |

| p53 Stabilization | Increased levels of p53 protein due to MDM2 degradation. | - | [9][24] |

| MDM2 Degradation | Decreased levels of MDM2 protein. | - | [9][24] |

| N-Myc and EZH2 Downregulation | Decreased protein levels of the oncoproteins N-Myc and EZH2 in neuroblastoma. | - | [16] |

Key Experimental Protocols

In Vitro Deubiquitination Assay

Objective: To directly measure the enzymatic activity of USP7 and its inhibition by a test compound.

Materials:

-

Recombinant human USP7 enzyme

-

Ubiquitin-Rhodamine 110 (Ub-Rho110) or similar fluorogenic substrate

-

Test inhibitor (e.g., Usp7-IN-8)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 10 mM DTT, 5% glycerol

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a 2x solution of recombinant USP7 in assay buffer.

-

Serially dilute the test inhibitor in assay buffer.

-

Add the inhibitor dilutions or vehicle control (e.g., DMSO) to the wells of the 384-well plate.

-

Add the 2x USP7 solution to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the Ub-Rho110 substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a plate reader.

-

Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration.

-

Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[27]

Co-Immunoprecipitation (Co-IP)

Objective: To investigate the interaction between USP7 and its substrate proteins and how this interaction is affected by a USP7 inhibitor.

Materials:

-

Cancer cell line expressing the proteins of interest

-

USP7 inhibitor (e.g., Usp7-IN-8)

-

Co-IP Lysis Buffer: (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and deubiquitinase inhibitors (e.g., NEM, IAA)

-

Primary antibodies against USP7 and the substrate protein

-

Isotype control IgG

-

Protein A/G agarose beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture cells to an appropriate confluency and treat with the USP7 inhibitor or vehicle control for the desired time.

-

Wash cells with ice-cold PBS and lyse them in co-IP lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody against the "bait" protein (e.g., USP7) or control IgG overnight at 4°C.

-

Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads several times with co-IP lysis buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using antibodies against the "prey" protein (the substrate) and the "bait" protein (USP7).[28]

Cell Viability Assay

Objective: To determine the effect of a USP7 inhibitor on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

USP7 inhibitor

-

96-well plates

-

Cell culture medium

-

Resazurin-based reagent (e.g., alamarBlue™) or MTT reagent

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the USP7 inhibitor or vehicle control for a specified duration (e.g., 72 hours).

-

Add the resazurin or MTT reagent to each well and incubate for the recommended time.

-

Measure the fluorescence or absorbance using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the cell viability against the inhibitor concentration and determine the IC50 value.[1][27]

Visualization of Key Pathways and Workflows

Signaling Pathways

Caption: The USP7-p53-MDM2 signaling pathway and the point of therapeutic intervention.

Caption: USP7's role in the DNA Damage Response (DDR) at double-strand breaks.

Experimental Workflows

Caption: A generalized workflow for Co-Immunoprecipitation to study USP7-substrate interactions.

Conclusion and Future Directions

USP7 stands as a pivotal node in the complex network of pathways that drive cancer progression. Its role in suppressing p53, facilitating DNA damage repair, modulating the immune response, and influencing other key oncogenic signaling cascades underscores its significance as a high-value therapeutic target. The development of potent and selective small molecule inhibitors of USP7 has shown considerable promise in preclinical models, leading to cell cycle arrest, apoptosis, and tumor growth inhibition across a range of cancer types.

Future research should focus on several key areas:

-

Clinical Translation: Despite promising preclinical data, no USP7 inhibitors have yet entered clinical trials.[2] Further investigation into the safety, pharmacokinetics, and pharmacodynamics of lead compounds is crucial to bridge this translational gap.

-

Combination Therapies: The mechanisms of USP7 suggest that its inhibition may be synergistic with other anti-cancer therapies. Combinations with chemotherapy, PARP inhibitors, and immune checkpoint inhibitors warrant thorough investigation.[12]

-

Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to USP7 inhibition will be critical for the successful clinical development of these agents. The status of p53, MDM2, and other USP7 substrates could serve as potential biomarkers.

-

Understanding Resistance Mechanisms: As with any targeted therapy, the development of resistance is a potential challenge. Research into the mechanisms by which cancer cells may become resistant to USP7 inhibitors will be essential for developing strategies to overcome it.

References

- 1. benchchem.com [benchchem.com]

- 2. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Ubiquitin-Specific Protease 7 (USP7) in Cancer: A New Insight to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting Ubiquitin-Specific Protease 7 (USP7) in Cancer: A New Insight to Overcome Drug Resistance [frontiersin.org]

- 5. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FT671 | DUB | TargetMol [targetmol.com]

- 12. benchchem.com [benchchem.com]

- 13. selleckchem.com [selleckchem.com]

- 14. ubpbio.com [ubpbio.com]

- 15. USP7 inhibition induces apoptosis in glioblastoma by enhancing ubiquitination of ARF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. USP7 overexpression predicts a poor prognosis in lung squamous cell carcinoma and large cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ubiquitin specific peptidases and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Deubiquitinating Enzyme USP7 Regulates Androgen Receptor Activity by Modulating Its Binding to Chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | USP7 regulates growth and maintains the stemness of p53-mutant colorectal cancer cells via stabilizing of mutant p53 [frontiersin.org]

- 22. USP7 overexpression predicts a poor prognosis in lung squamous cell carcinoma and large cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. escholarship.org [escholarship.org]

- 27. benchchem.com [benchchem.com]

- 28. researchgate.net [researchgate.net]

Structural Analysis of USP7-IN-10 Hydrochloride Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and biochemical interactions between the potent inhibitor USP7-IN-10 hydrochloride and its target, Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme that has emerged as a critical target in oncology due to its role in regulating the stability of key proteins involved in tumorigenesis, most notably the p53-MDM2 pathway.[1] Understanding the precise mechanism of inhibitor binding is paramount for the rational design and optimization of novel therapeutics targeting this enzyme.

Quantitative Analysis of this compound Activity

This compound has been identified as a highly potent inhibitor of USP7. The primary quantitative metric for its activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of USP7 by 50%.

| Inhibitor | Target | IC50 (nM) | Assay Conditions |

| This compound | USP7 | 13.39 | Not specified in publicly available data |

Structural Basis of Inhibition: An Inferred Binding Mode

As of the latest available data, a co-crystal structure of USP7 in complex with this compound has not been publicly disclosed. In the absence of direct structural data, the binding mode of this inhibitor can be inferred from the analysis of co-crystal structures of USP7 with other potent, non-covalent small molecule inhibitors that bind to the enzyme's catalytic domain.[2][3]

These studies reveal a common binding pocket in the "thumb" region of the USP7 catalytic domain, adjacent to the catalytic triad (Cys223, His464, Asp481). It is highly probable that this compound also occupies this pocket, preventing the access of the C-terminus of ubiquitin to the active site and thereby inhibiting the deubiquitination reaction.

Key interactions observed for other inhibitors in this pocket, and likely relevant for this compound, include:

-

Hydrogen bonding: Interactions with backbone and sidechain residues lining the pocket.

-

Hydrophobic interactions: Engagement with nonpolar residues that contribute to binding affinity.

-

Shape complementarity: The inhibitor's three-dimensional structure fits snugly into the binding pocket.

The USP7 Signaling Pathway and Mechanism of Action

USP7 plays a crucial role in multiple cellular signaling pathways, with its most well-characterized function being the regulation of the p53 tumor suppressor protein through its interaction with the E3 ubiquitin ligase MDM2.[1][4] By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53, thereby allowing cancer cells to evade apoptosis.[5] Inhibition of USP7 by compounds like this compound is expected to disrupt this process, leading to the destabilization of MDM2, subsequent accumulation of p53, and the induction of tumor cell death.[4]

Caption: The USP7-p53-MDM2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Structural and Biochemical Analysis

To fully characterize the binding of this compound to USP7, a series of biophysical and biochemical assays are required. The following are detailed protocols for key experiments.

Fluorescence-Based Enzymatic Inhibition Assay

This assay is used to determine the IC50 value of an inhibitor by measuring the enzymatic activity of USP7 in its presence. A common method utilizes a fluorogenic ubiquitin substrate, such as Ubiquitin-AMC (Ub-AMC), which fluoresces upon cleavage by USP7.[6]

Caption: Workflow for a fluorescence-based enzymatic inhibition assay to determine IC50.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD) of an inhibitor to its target protein.

References

- 1. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

In Vitro Evaluation of USP7-IN-10 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of USP7-IN-10 hydrochloride, a potent inhibitor of Ubiquitin-Specific Protease 7 (USP7). This document outlines the core methodologies, data interpretation, and signaling pathway context crucial for assessing the therapeutic potential of this compound.

Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in essential cellular processes, including the p53-MDM2 tumor suppressor pathway.[1][2][3] Dysregulation of USP7 activity is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[2][4] this compound has been identified as a potent inhibitor of USP7 with an IC50 of 13.39 nM.[5]

Data Presentation

The following tables summarize representative quantitative data for a potent USP7 inhibitor, illustrating the expected profile for a compound like this compound.

Table 1: Biochemical Activity of this compound

| Assay Type | Parameter | Value (nM) |

| Biochemical Potency | IC50 | 13.39 |

| Enzyme Kinetics | Ki | TBD |

Table 2: Cellular Activity of this compound in p53 Wild-Type Cells

| Assay Type | Cell Line | Parameter | Value (µM) |

| Target Engagement | HCT116 | EC50 | TBD |

| MDM2 Degradation | HCT116 | EC50 | TBD |

| p53 Stabilization | U2OS | EC50 | TBD |

| Cell Viability | MM.1S | IC50 | TBD |

| Apoptosis Induction | HCT116 | EC50 | TBD |

Signaling Pathways

USP7 is a key regulator of several signaling pathways critical to cancer development and progression. Inhibition of USP7 by compounds such as this compound is expected to modulate these pathways, leading to anti-tumor effects.

The p53-MDM2 Signaling Pathway

Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[1][2] By stabilizing MDM2, USP7 indirectly promotes the degradation of p53.[6] In cancer cells where this pathway is often dysregulated, inhibition of USP7 leads to the destabilization and degradation of MDM2. This, in turn, allows for the accumulation and activation of p53, which can trigger apoptosis or cell cycle arrest in tumor cells.[1][7]

Caption: The p53-MDM2 signaling pathway and the inhibitory effect of this compound.

The NF-κB and Wnt/β-catenin Signaling Pathways

USP7 also plays a role in other oncogenic signaling pathways. It can directly deubiquitinate p65-NF-κB or its upstream regulators, leading to the activation of NF-κB signaling.[8][9] Additionally, USP7 can modulate the Wnt/β-catenin pathway by deubiquitinating β-catenin or other components of its destruction complex, with the outcome being context-dependent.[8][9]

Caption: Modulation of NF-κB and Wnt/β-catenin signaling by USP7.

Experimental Protocols

Detailed methodologies for the in vitro evaluation of this compound are provided below.

Biochemical Assay: Ubiquitin-Rhodamine110 Cleavage

This assay biochemically quantifies the inhibitory activity of this compound on USP7 enzymatic activity.

-

Reagents and Materials :

-

Recombinant human USP7 enzyme

-

Ubiquitin-Rhodamine110 (Ub-Rho110) substrate

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT)

-

This compound (serial dilutions)

-

384-well, low-volume, black plates

-

Plate reader with fluorescence detection (Ex/Em = 485/535 nm)

-

-

Procedure :

-

Prepare serial dilutions of this compound in assay buffer.

-

Add USP7 enzyme to the wells of the 384-well plate.

-

Add the serially diluted this compound or vehicle control to the wells containing the enzyme and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the Ub-Rho110 substrate to all wells.

-

Monitor the increase in fluorescence over time using a plate reader.

-

Calculate the initial reaction velocities (RFU/min).

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Caption: Workflow for the biochemical evaluation of this compound.

Cell-Based Assay: Western Blot for Target Engagement and Downstream Effects

This protocol assesses the ability of this compound to engage USP7 in a cellular context and modulate the levels of downstream proteins like MDM2 and p53.

-

Reagents and Materials :

-

p53 wild-type human cancer cell line (e.g., HCT116, U2OS)

-

Cell culture medium and supplements

-

This compound (serial dilutions)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Primary antibodies (anti-USP7, anti-MDM2, anti-p53, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

-

-

Procedure :

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

Cell Viability Assay

This assay determines the effect of this compound on the proliferation and viability of cancer cells.

-

Reagents and Materials :

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound (serial dilutions)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

96-well, white, clear-bottom plates

-

Luminometer

-

-

Procedure :

-

Seed cells in 96-well plates at an appropriate density.

-

After 24 hours, treat the cells with a serial dilution of this compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a luminometer.

-

Calculate the IC50 value by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.

-

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]

- 4. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glpbio.cn [glpbio.cn]

- 6. benchchem.com [benchchem.com]

- 7. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for USP7-IN-10 Hydrochloride In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vivo evaluation of USP7-IN-10 hydrochloride, a potent ubiquitin-specific protease 7 (USP7) inhibitor with an IC50 of 13.39 nM.[1] While specific in vivo experimental data for this compound is limited in publicly available literature, this document outlines a comprehensive experimental workflow based on established protocols for other selective USP7 inhibitors.

Introduction to USP7 Inhibition

Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that plays a crucial role in regulating the stability of various proteins involved in critical cellular processes.[2] Notably, USP7 is a key regulator of the MDM2-p53 tumor suppressor axis. By deubiquitinating and stabilizing MDM2, an E3 ubiquitin ligase, USP7 facilitates the degradation of the p53 tumor suppressor.[2][3] Inhibition of USP7 leads to the destabilization of MDM2, resulting in the accumulation and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells.[4] Furthermore, USP7 inhibitors have demonstrated efficacy in p53-mutant cancers, indicating the involvement of other downstream targets such as FOXM1.[4][5]

Signaling Pathways of USP7 Inhibition

The primary mechanism of action for USP7 inhibitors involves the modulation of protein stability within key oncogenic and tumor suppressor pathways.

Caption: USP7 Signaling Pathways and Point of Inhibition.

In Vivo Experimental Protocols

A subcutaneous xenograft mouse model is a standard method to evaluate the in vivo efficacy of a USP7 inhibitor.

Animal Models and Tumor Implantation

1. Cell Line Selection:

-

Choose a suitable human cancer cell line. Examples include MDA-MB-468 (triple-negative breast cancer) or MM.1S (multiple myeloma).[6]

-

Culture the selected cell line in the recommended media and conditions.

2. Animal Selection:

-

Use immunodeficient mice, such as 6-8 week old female nude mice, to prevent the rejection of human tumor xenografts.[6]

-

Acclimatize the animals for a minimum of one week before the experiment.

-

All animal procedures must be conducted in accordance with institutional guidelines and approved protocols.

3. Tumor Implantation:

-

Harvest cancer cells during the exponential growth phase.

-

Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of approximately 2 x 10^7 cells/mL.[6]

-

Subcutaneously inject 100 µL of the cell suspension (containing 2 million cells) into the flank of each mouse.[6]

Drug Formulation and Administration

1. Vehicle Preparation:

-

A common vehicle for oral administration of poorly soluble compounds is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7]

-

For intraperitoneal injections, a formulation containing DMSO, PEG300, and saline may be appropriate.[6]

-

Ensure all solutions are sterile-filtered.

2. This compound Formulation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On the day of administration, dilute the stock solution with the prepared vehicle to the final desired concentration.

3. Administration:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[6]

-

Administer this compound and the vehicle control to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing frequency (e.g., daily, twice daily) should be determined based on preliminary pharmacokinetic and tolerability studies.[4]

Experimental Workflow

Caption: General In Vivo Xenograft Experimental Workflow.

Data Presentation and Analysis

Efficacy Assessment

Summarize the quantitative data in structured tables for clear comparison.

Table 1: In Vivo Efficacy of Representative USP7 Inhibitors

| Parameter | PU7-1[5] | OAT-4828[4] | P5091[4] |

| Compound | PU7-1 | OAT-4828 | P5091 |

| Cancer Model | MDA-MB-468 TNBC Xenograft | B16F10 Melanoma | Multiple Myeloma Xenograft |

| Animal Model | 6-8 week old female nude mice | Syngeneic mouse model | Not Specified |

| Dosing Regimen | 37.5 mg/kg, intraperitoneally (IP) | Oral administration | Not Specified |

| Dosing Frequency | Daily, 6 days per week for 3 weeks | Twice a day | Not Specified |

| Control Group | Vehicle | Vehicle | Vehicle |

| Primary Outcome | Tumor Growth Inhibition | Tumor Growth Inhibition, Survival | Not Specified |

| Result | Significant reduction in tumor size and weight | Efficient inhibition of tumor growth and a substantial increase in survival | Not Specified |

Monitoring:

-

Measure tumor dimensions (length and width) with calipers 2-3 times per week.[6]

-

Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[6]

-

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.[6]

Pharmacokinetic and Pharmacodynamic Analysis

A pilot pharmacokinetic (PK) study is recommended to determine the plasma concentration-time profile of this compound.

Table 2: Pharmacokinetic Study Design

| Time Point (hours post-dose) | Action |

| 0.25, 0.5, 1, 2, 4, 8, 24 | Collect blood samples (e.g., via saphenous vein).[7] |

| - | Analyze plasma concentrations of this compound using LC-MS/MS. |

| - | Calculate key PK parameters (Cmax, Tmax, AUC, half-life).[7] |

For pharmacodynamic (PD) analysis, tumor and/or blood samples can be collected at the end of the study to assess the levels of biomarkers such as p53 and MDM2 by methods like Western blotting or immunohistochemistry.

Toxicity Evaluation

Potential toxicity of USP7 inhibitors should be carefully monitored.

-

Daily observation of animal health and behavior.

-

Body weight measurements.

-

At the study endpoint, major organs can be collected for histopathological analysis.

Conclusion

While specific in vivo data for this compound are not yet widely published, the protocols and data from other well-characterized USP7 inhibitors provide a robust framework for its preclinical evaluation. The consistent anti-tumor activity observed with other inhibitors in this class offers a strong rationale for the investigation of this compound as a potential cancer therapeutic.[4]

References

- 1. USP7-IN-11 | USP7 inhibitor | CAS 2763872-32-6 | Buy USP7-IN-11 from Supplier InvivoChem [invivochem.com]

- 2. Therapeutic inhibition of USP7 promotes antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for USP7-IN-10 Hydrochloride in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of USP7-IN-10 hydrochloride, a potent ubiquitin-specific protease 7 (USP7) inhibitor, in xenograft mouse models. Given the limited publicly available in vivo data for this compound, this guide synthesizes information from studies on other well-characterized USP7 inhibitors to provide a robust framework for experimental design.

Introduction to USP7 and its Role in Cancer

Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme that plays a pivotal role in regulating the stability and function of numerous proteins involved in critical cellular processes.[1][2] These processes include the p53-MDM2 tumor suppressor axis, DNA damage repair, cell cycle progression, and immune response.[1][2][3] Dysregulation of USP7 expression has been linked to the progression of various human cancers, establishing it as a compelling therapeutic target.[1][4][5]

This compound is a potent inhibitor of USP7 with an IC50 of 13.39 nM.[6] By inhibiting USP7, it is hypothesized to destabilize oncogenic proteins and reactivate tumor suppressor pathways, thereby impeding cancer cell growth.

Key Signaling Pathways Involving USP7

USP7 modulates multiple signaling pathways crucial for cancer development and progression. A primary mechanism involves its regulation of the MDM2-p53 axis.[4][7][8][9] USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[2][4][8][9] Inhibition of USP7 leads to MDM2 destabilization, resulting in the accumulation of p53, which can induce cell cycle arrest and apoptosis in cancer cells.[2][4][8]

Beyond the p53 pathway, USP7 also influences other cancer-related pathways, including the Wnt/β-catenin and NF-κB signaling pathways.[1][7][10] It can also regulate the stability of other oncoproteins and proteins involved in the immune response.[1][7]

Figure 1: Simplified diagram of key USP7 signaling pathways in cancer.

Preclinical Data for USP7 Inhibitors in Xenograft Models

| USP7 Inhibitor | Cancer Model | Host Strain | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| PU7-1 | Triple-Negative Breast Cancer (MDA-MB-468) | Nude mice | 37.5 mg/kg, daily, intraperitoneal | Markedly repressed tumor growth | [11] |

| FX1-5303 | Multiple Myeloma (MM.1S) | Not specified | 30 mg/kg, twice daily, oral | 95% TGI | [9] |

| FX1-5303 | Acute Myeloid Leukemia (MV4-11) | Not specified | Not specified | Effectively inhibited tumor growth | [9] |

| P5091 | Multiple Myeloma (MM1.S) | Not specified | Not specified | Inhibited tumor growth | [5] |

Note: This data should be used as a starting point for designing studies with this compound. Dose-finding and toxicity studies are crucial first steps.

Experimental Protocols

Xenograft Mouse Model Establishment

This protocol outlines the general procedure for establishing subcutaneous xenografts. Specific cell lines may require modifications.

Materials:

-

Cancer cell line of interest

-

Matrigel (optional, can improve tumor take rate)

-

Sterile PBS or appropriate cell culture medium

-

6-8 week old immunocompromised mice (e.g., NSG or nude mice)

-

Syringes and needles (e.g., 27-30 gauge)

-

Calipers for tumor measurement

-

Anesthetic (e.g., isoflurane or ketamine/xylazine)

Procedure:

-

Cell Preparation: Culture cancer cells to ~80% confluency. Harvest cells using standard trypsinization methods and wash with sterile PBS. Resuspend the cell pellet in sterile PBS or culture medium at the desired concentration (typically 1-10 x 10^6 cells in 100-200 µL). If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice.[11]

-

Implantation: Anesthetize the mouse. Subcutaneously inject the cell suspension into the flank of the mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Figure 2: General experimental workflow for a xenograft study.

Preparation and Administration of this compound

Disclaimer: The following is a general guideline. The optimal formulation and route of administration for this compound should be determined empirically.

Materials:

-

This compound

-

Appropriate vehicle (e.g., sterile PBS, saline, or a solution containing DMSO, PEG300, and Tween 80, as is common for in vivo drug delivery)

-

Syringes and needles appropriate for the chosen route of administration (e.g., oral gavage needles, insulin syringes for intraperitoneal or intravenous injection)

Procedure:

-

Formulation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). For administration, dilute the stock solution to the final desired concentration in the chosen vehicle. Ensure the final concentration of the solvent (e.g., DMSO) is well-tolerated by the animals.

-

Dose Determination: Conduct a pilot dose-finding study to determine the maximum tolerated dose (MTD) and to establish a preliminary effective dose range. Start with doses informed by the in vitro IC50 and data from other USP7 inhibitors (e.g., in the range of 10-50 mg/kg).

-